molecular formula C7H6ClNO2 B1292638 2-(2-Chloropyridin-4-YL)acetic acid CAS No. 887580-55-4

2-(2-Chloropyridin-4-YL)acetic acid

Cat. No. B1292638
CAS RN: 887580-55-4
M. Wt: 171.58 g/mol
InChI Key: TWVCSTSAZFQBPJ-UHFFFAOYSA-N
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Description

“2-(2-Chloropyridin-4-YL)acetic acid” is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “2-(2-Chloropyridin-4-YL)acetic acid” is 1S/C7H6ClNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11) . This indicates the presence of a pyridine ring with a chlorine atom at the 2nd position and an acetic acid group attached to the 4th position of the pyridine ring.


Physical And Chemical Properties Analysis

“2-(2-Chloropyridin-4-YL)acetic acid” has a molecular weight of 171.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 171.008713 g/mol .

Scientific Research Applications

Chemical Synthesis

2-(2-Chloropyridin-4-YL)acetic acid is used in the synthesis of a wide range of chemical compounds. It serves as a key intermediate in the production of various pyrimidine derivatives .

Drug Discovery

This compound plays a significant role in drug discovery. It is used in the development of new drugs due to its ability to bind with various biological targets .

Biological Research

In biological research, 2-(2-Chloropyridin-4-YL)acetic acid is used to study its interactions with different biological systems. It helps in understanding the mechanism of action of drugs and their potential side effects.

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives, which use 2-(2-Chloropyridin-4-YL)acetic acid as a starting material, have been found to exhibit anti-fibrotic activities. These compounds inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Pharmacological Activities

The pyrimidine moiety, which can be synthesized using 2-(2-Chloropyridin-4-YL)acetic acid, exhibits a wide range of pharmacological activities. Pyrimidine derivatives are known to exhibit antimicrobial, antiviral, antitumor, and antifibrotic properties .

Material Science

In material science, this compound can be used in the synthesis of novel materials with unique properties. The chloropyridinyl group can act as a building block in the design of these materials .

properties

IUPAC Name

2-(2-chloropyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVCSTSAZFQBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646842
Record name (2-Chloropyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloropyridin-4-YL)acetic acid

CAS RN

887580-55-4
Record name (2-Chloropyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 887580-55-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of diethyl 2-(2-chloropyridin-4-yl)malonate (1.30 g, 4.79 mmol) in conc. HCl (15 ml) was refluxed for 18 h. The reaction mixture was cooled to room temperature, concentrated and co-distilled with toluene (2×20 ml) to afford the crude product. Purification by triturating with diethyl ether afforded 500 mg (57%) of 2-(2-chloropyridin-4-yl)acetic acid as a white solid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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